Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound belonging to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane skeleton, which is a common structural motif in organic chemistry due to its rigidity and unique reactivity. This compound is of interest in various fields, including synthetic organic chemistry and medicinal chemistry, due to its potential biological activities and utility as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route is as follows:
Starting Materials: Cyclopentadiene and ethyl acrylate.
Reaction Conditions: The reaction is carried out under thermal conditions, typically at temperatures ranging from 60°C to 100°C, to form the bicyclic intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under basic conditions to introduce the amino group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives such as ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can enhance binding affinity and specificity, making it a promising candidate for drug development. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other bicyclic compounds such as:
Norbornene: Similar bicyclic structure but lacks the amino and carboxylate functional groups.
Bicyclo[2.2.2]octane: Larger bicyclic system with different reactivity and properties.
Adamantane: Another rigid bicyclic compound with a different carbon framework.
Uniqueness: this compound is unique due to the presence of both amino and carboxylate functional groups on the bicyclic scaffold, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
105786-34-3 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl (1R,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8?,9+/m0/s1 |
InChI Key |
SMNRHCYSKKEJLS-QRDCSKFFSA-N |
SMILES |
CCOC(=O)C1C2CC(C1N)C=C2 |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2C[C@H]([C@H]1N)C=C2 |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2 |
Origin of Product |
United States |
Q1: What is the significance of the chirality of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate in the synthesis of pyrimido[2,1-a]isoindole enantiomers?
A1: The research demonstrates that using enantiomeric forms (di-endo and di-exo) of this compound as starting materials leads to the synthesis of corresponding pyrimido[2,1-a]isoindole enantiomers []. This chirality transfer is crucial as different enantiomers of a molecule can exhibit different biological activities. The study confirms the transfer of chirality from the norbornene derivative to the final product. []
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